An In-Depth Technical Guide to 5-Phenyloxazolidine: Structure, Properties, and Applications
An In-Depth Technical Guide to 5-Phenyloxazolidine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-phenyloxazolidine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The guide delves into its chemical structure, stereochemistry, and key physicochemical properties. Detailed synthetic protocols, including the common preparation from L-phenylalaninol, are presented alongside in-depth characterization data, encompassing NMR, IR, and mass spectrometry. Furthermore, this document explores the reactivity of the oxazolidine ring and highlights the applications of 5-phenyloxazolidine and its derivatives, particularly their emerging role as chiral auxiliaries and scaffolds in drug discovery and development.
Introduction: The 5-Phenyloxazolidine Scaffold
The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen atoms.[1] This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in organic synthesis.[2][3] Among the various isomers, the 2-oxazolidinone structure has been extensively studied, leading to the development of blockbuster drugs like the antibiotic linezolid.[1][4] However, the parent 5-phenyloxazolidine scaffold, with a phenyl group at the 5-position, is gaining increasing attention for its potential in asymmetric synthesis and as a foundation for novel therapeutic agents.[2]
The presence of a chiral center at the 5-position, often derived from readily available chiral amino alcohols like phenylalaninol, makes 5-phenyloxazolidine a valuable tool in stereoselective reactions.[5] This guide will provide a detailed exploration of this important molecule, offering insights for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Stereochemistry
The core structure of 5-phenyloxazolidine consists of a saturated five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a phenyl group attached to the carbon at position 5.
Molecular Formula: C₉H₁₁NO
Molecular Weight: 149.19 g/mol
The carbon atom at the 5-position is a stereocenter, meaning 5-phenyloxazolidine can exist as a pair of enantiomers: (R)-5-phenyloxazolidine and (S)-5-phenyloxazolidine. The stereochemistry is crucial as it dictates the compound's interaction with other chiral molecules and its effectiveness in asymmetric synthesis.
Synthesis of 5-Phenyloxazolidine
The most common and practical synthesis of enantiomerically pure 5-phenyloxazolidine involves the condensation of a chiral amino alcohol with an aldehyde, typically formaldehyde.[6] The synthesis of (S)-5-phenyloxazolidine from L-phenylalaninol serves as a representative example.
Synthesis of (S)-5-Phenyloxazolidine from L-Phenylalaninol
This procedure details the formation of the oxazolidine ring through the reaction of L-phenylalaninol with formaldehyde.
Reaction Scheme:
Caption: Synthesis of (S)-5-phenyloxazolidine from L-phenylalaninol.
Experimental Protocol:
-
Dissolution: Dissolve L-phenylalaninol (1 equivalent) in a suitable solvent, such as toluene or dichloromethane.
-
Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.1 equivalents) to the solution of L-phenylalaninol.
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-phenyloxazolidine by vacuum distillation or column chromatography on silica gel to yield the pure product.
Physicochemical Properties
While extensive data on the parent 5-phenyloxazolidine is not as abundant as for its derivatives, the following table summarizes its key physical properties. It is important to note that properties like melting and boiling points can be influenced by the presence of impurities.[7][8]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Colorless liquid or low-melting solid | [6] |
| Boiling Point | Data not readily available for the parent compound. | |
| Melting Point | Data not readily available for the parent compound. | |
| Solubility | Generally soluble in common organic solvents like chloroform, ethyl acetate, ethanol, and methanol. | [9] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5-phenyloxazolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-phenyloxazolidine is expected to show characteristic signals for the phenyl group protons (typically in the range of 7.2-7.4 ppm), the methine proton at the C5 position, and the methylene protons of the oxazolidine ring. The exact chemical shifts and coupling patterns will depend on the solvent and the stereochemistry of the molecule.[6][10][11]
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the three carbons of the oxazolidine ring. The chemical shift of the C5 carbon, attached to the phenyl group, is a key diagnostic peak.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of 5-phenyloxazolidine will exhibit characteristic absorption bands. Key expected absorptions include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C-O stretching: ~1050-1150 cm⁻¹
-
C-N stretching: ~1180-1280 cm⁻¹
-
Aromatic C=C bending: ~1450-1600 cm⁻¹ and out-of-plane bending bands in the 690-900 cm⁻¹ region.[7][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-phenyloxazolidine, the molecular ion peak [M]⁺ would be expected at m/z = 149. The fragmentation pattern would likely involve the loss of fragments from the oxazolidine ring and the phenyl group.[13]
Reactivity and Chemical Properties
The reactivity of the 5-phenyloxazolidine ring is primarily governed by the presence of the nitrogen and oxygen heteroatoms.
-
Hydrolysis: The oxazolidine ring is susceptible to hydrolysis under acidic conditions, which leads to ring-opening to regenerate the parent amino alcohol (phenylalaninol) and the aldehyde (formaldehyde).[14] The stability of the ring can be influenced by substituents on the nitrogen and carbon atoms.[14]
-
N-Alkylation/Acylation: The nitrogen atom of the oxazolidine ring can act as a nucleophile and undergo alkylation or acylation reactions.
-
Ring Transformations: Under certain conditions, the oxazolidine ring can undergo rearrangements or be used as a precursor for the synthesis of other heterocyclic systems.
Applications in Drug Development and Asymmetric Synthesis
The 5-phenyloxazolidine scaffold and its derivatives are of growing interest in medicinal chemistry and asymmetric synthesis.
Chiral Auxiliaries and Ligands
Enantiomerically pure 5-phenyloxazolidines, derived from chiral amino acids, can serve as valuable chiral auxiliaries.[5][15] By temporarily attaching this chiral moiety to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, leading to the formation of a single desired stereoisomer.[15] Furthermore, derivatives of 5-phenyloxazolidine can function as chiral ligands in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the enantioselectivity of the catalyzed reaction.[16][17][18]
Caption: General workflow of asymmetric synthesis using a chiral auxiliary.
Scaffolds in Medicinal Chemistry
The oxazolidine ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][19] While the 2-oxazolidinone derivatives are more established, the broader class of oxazolidine derivatives is being explored for a range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.[2][3] The 5-phenyloxazolidine core provides a rigid framework that can be functionalized at various positions to optimize interactions with biological targets.
Conclusion
5-Phenyloxazolidine is a versatile heterocyclic compound with a rich stereochemistry and a growing number of applications. Its straightforward synthesis from readily available chiral precursors makes it an attractive building block in organic synthesis. As a chiral auxiliary and ligand, it offers a powerful tool for controlling stereoselectivity in asymmetric reactions. Furthermore, the 5-phenyloxazolidine scaffold holds promise for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phenylalaninol - Wikipedia [en.wikipedia.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical characterization of high- and low-melting phenylephrine oxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of L-Phenylalaninol - LISKON [liskonchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. rsc.org [rsc.org]
- 12. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone [webbook.nist.gov]
- 13. massbank.jp [massbank.jp]
- 14. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US5677463A - Process for the preparation of 2-imino-5-phenyl-4 oxazolidinone and its intermediates - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 18. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
